molecular formula C11H13Cl3N2O B564494 Lofexidine-d4 Hydrochloride CAS No. 78302-26-8

Lofexidine-d4 Hydrochloride

Cat. No. B564494
CAS RN: 78302-26-8
M. Wt: 299.612
InChI Key: DWWHMKBNNNZGHF-NXMSQKFDSA-N
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Description

Lofexidine-d4 Hydrochloride is the deuterium labeled version of Lofexidine Hydrochloride . It is a selective α2-receptor agonist, commonly used to alleviate the physical symptoms of heroin and other types of opioid withdrawal . It is a white or almost white crystalline solid that can dissolve in water .


Molecular Structure Analysis

The molecular formula of Lofexidine-d4 Hydrochloride is C11 2H4 H8 Cl2 N2 . Its molecular weight is 247.16 .


Physical And Chemical Properties Analysis

Lofexidine-d4 Hydrochloride is a white or almost white crystalline solid that can dissolve in water . Its molecular weight is 247.16 .

Scientific Research Applications

1. Efficacy in Opioid Withdrawal

Lofexidine hydrochloride has been widely studied for its efficacy in treating opioid withdrawal symptoms. It acts as an alpha-2-adrenergic receptor agonist, providing better efficacy than placebo in reducing opioid withdrawal symptoms, with less reported hypotension compared to clonidine (Gorodetzky et al., 2017).

2. Receptor Binding Profile

The receptor binding profile of lofexidine differs from clonidine, another alpha-2 adrenoceptor agonist. This difference in receptor affinity contributes to its unique clinical attributes and effectiveness in mitigating withdrawal symptoms (Raffa et al., 2019).

3. Synthesis and Pharmacokinetics

Research on the synthesis of lofexidine, including its d4 forms, has been conducted to enable pharmacokinetic studies and understand the differential in vivo metabolism of its enantiomers. These studies are crucial for the development and effective use of the drug in clinical settings (Vartak et al., 2009).

4. Comparison with Other Treatments

Several studies have compared lofexidine with other treatments for opioid withdrawal. It has shown similar efficacy to other treatments, like methadone and buprenorphine, with a better side effects profile (Rehman et al., 2019).

5. Non-Opioid Alternative for Opioid Withdrawal

Lofexidine is considered a useful non-opioid alternative for treating opioid withdrawal symptoms. Its role as a non-opioid medication provides a significant advantage in opioid withdrawal management (Yu et al., 2008).

6. Effects on Cardiac Repolarization

Studies on the safety of lofexidine, including its effects on cardiac repolarization during opioid withdrawal treatment, have been conducted. These are important for understanding the cardiovascular safety profile of the drug (Darpö et al., 2019).

7. Safety and Side Effects

Lofexidine's safety and side effects have been thoroughly evaluated, especially in comparison to clonidine. This includes assessing the severity and incidence of adverse effects such as hypotension and bradycardia (Kuszmaul et al., 2019).

Safety And Hazards

Lofexidine can cause a decrease in blood pressure, a decrease in pulse, and syncope . It also prolongs the QT interval . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Lofexidine is indicated for mitigation of symptoms associated with acute withdrawal from opioids and for facilitation of the completion of opioid discontinuation treatment . It is the first non-opioid medication for the symptomatic management of opioid discontinuation . The FDA will continue to encourage the innovation and development of therapies to help those suffering from opioid addiction transition to lives of sobriety .

Relevant Papers Several papers have been published on Lofexidine. One paper discusses the role of Lofexidine in the management of opioid withdrawal . Another paper provides the full prescribing information for Lofexidine . These papers provide valuable insights into the use and effects of Lofexidine.

properties

IUPAC Name

4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenoxy)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWHMKBNNNZGHF-NXMSQKFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)C(C)OC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724574
Record name 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lofexidine-d4 Hydrochloride

CAS RN

78302-26-8
Record name 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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